molecular formula C22H22N2O3S2 B2658317 2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide CAS No. 955711-71-4

2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide

Cat. No.: B2658317
CAS No.: 955711-71-4
M. Wt: 426.55
InChI Key: NAPJDKJSPUIHGL-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a synthetic organic compound characterized by a tetrahydroisoquinoline core substituted with a thiophene-2-carbonyl group at position 2 and a phenyl-ethanesulfonamide moiety at position 6.

Properties

IUPAC Name

2-phenyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c25-22(21-7-4-13-28-21)24-12-10-18-8-9-20(15-19(18)16-24)23-29(26,27)14-11-17-5-2-1-3-6-17/h1-9,13,15,23H,10-12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPJDKJSPUIHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article examines its biological activity, synthesis, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a tetrahydroisoquinoline moiety, and an ethanesulfonamide group. These structural components contribute to its pharmacological properties.

Structural Formula

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

Anticancer Properties

Recent studies have indicated that derivatives of thiophene compounds exhibit significant anticancer activities. In particular, compounds similar to this compound have shown efficacy against various cancer cell lines. For instance:

  • In vitro studies demonstrated that certain thiophene derivatives inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of thiophene-based compounds. The compound has been evaluated for its activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Pseudomonas aeruginosa10200

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Interference with DNA Synthesis : Thiophene derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thiophene derivatives similar to our compound. The study reported:

  • Synthesis Methodology : Utilizing condensation reactions between thiophene-2-carboxylic acids and amines resulted in high yields of the desired products .
  • Biological Evaluation : The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell growth.
  • Structure-Activity Relationship (SAR) : Modifications to the phenyl and thiophene moieties significantly influenced the biological activity, indicating that careful design could enhance efficacy.

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of thiophene derivatives:

Study Activity Cell Line/Organism Outcome
Journal of Medicinal ChemistryAnticancerA549 (lung cancer)IC50 = 25 µM
European Journal of Medicinal ChemistryAntimicrobialE. coliMIC = 100 µg/mL
Bioorganic & Medicinal Chemistry LettersAnti-inflammatoryRAW 264.7 macrophagesReduced NO production by 50%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffold variations and substituent groups. Key comparisons are outlined below:

Core Scaffold and Substituent Analysis

Compound Core Structure Substituents Molecular Formula Molecular Weight
Target Compound Tetrahydroisoquinoline 2-(thiophene-2-carbonyl), 7-(2-phenyl-ethanesulfonamide) Not provided Estimated ~450 g/mol
N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide Tetrahydroisoquinoline 2-(thiophene-2-carbonyl), 7-(adamantane-1-carboxamide) C25H28N2O2S 420.57 g/mol
Metsulfuron-methyl Triazine Sulfonylurea bridge, methyl/methoxy substituents C14H15N5O6S 381.36 g/mol

Key Observations:

  • Tetrahydroisoquinoline vs. In contrast, triazine-based sulfonylureas (e.g., metsulfuron-methyl) are agrochemicals targeting plant acetolactate synthase , highlighting divergent applications based on core structure.
  • Substituent Effects: Sulfonamide vs. Adamantane vs. Phenyl Groups: The adamantane moiety in the analog is highly lipophilic, which could enhance blood-brain barrier penetration, whereas the phenyl group in the target compound balances hydrophobicity and aromatic interactions.

Pharmacological and Physicochemical Implications

  • Bioactivity: Sulfonamide-containing compounds (e.g., metsulfuron-methyl) often exhibit herbicidal activity via enzyme inhibition , but the tetrahydroisoquinoline-thiophene framework in the target compound suggests possible neurological or anticancer applications, as seen in related isoquinoline derivatives.
  • Solubility and Stability : The ethanesulfonamide group likely improves aqueous solubility compared to adamantane derivatives, which are prone to aggregation. However, the thiophene ring may introduce metabolic instability due to susceptibility to oxidative degradation.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-phenyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide in a laboratory setting?

  • Methodological Answer : Synthesis requires optimizing reaction conditions for coupling the thiophene-2-carbonyl group to the tetrahydroisoquinolin scaffold. A stepwise approach is recommended:

Tetrahydroisoquinolin Core Preparation : Use reductive amination or Pictet-Spengler cyclization to form the 1,2,3,4-tetrahydroisoquinolin backbone .

Thiophene Carbonylation : Introduce the thiophene-2-carbonyl moiety via Friedel-Crafts acylation or palladium-catalyzed cross-coupling, ensuring regioselectivity at the 7-position .

Sulfonamide Functionalization : React the secondary amine with ethanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

  • Validation : Confirm intermediate structures using LC-MS and 1^1H-NMR, focusing on aromatic proton shifts (δ 7.20–8.30 ppm) and sulfonamide NH signals (δ 9.30–10.50 ppm) .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) to identify optimal dissolution for biological assays. Use UV-Vis spectroscopy to quantify solubility limits .
  • Stability : Perform accelerated degradation studies under varying pH (2–12), temperature (4°C–40°C), and light exposure. Monitor via HPLC for decomposition products, focusing on sulfonamide bond hydrolysis or thiophene ring oxidation .

Q. What spectroscopic techniques are critical for verifying the compound’s structure?

  • Methodological Answer :

  • FT-IR : Identify key functional groups: sulfonamide S=O (1160–1280 cm1^{-1}), thiophene C-S-C (748 cm1^{-1}), and amide C=O (1690–1710 cm1^{-1}) .
  • NMR :
  • 1^1H-NMR: Aromatic protons (δ 7.20–8.30 ppm), tetrahydroisoquinolin CH2_2 (δ 2.90–1.10 ppm), and sulfonamide NH (δ 9.30–10.50 ppm) .
  • 13^{13}C-NMR: Confirm spirocyclic carbons (δ 79.20–80.90 ppm) and carbonyl carbons (δ 168–172 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C24_{24}H23_{23}N2_2O3_3S2_2) with <2 ppm error .

Advanced Research Questions

Q. How can computational methods improve the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity at the sulfonamide or thiophene sites .
  • Molecular Dynamics (MD) : Simulate ligand-protein binding to identify critical interactions (e.g., hydrogen bonding with the sulfonamide group) .
  • SAR Analysis : Compare electrostatic potential maps of derivatives to correlate structural modifications (e.g., phenyl substituents) with activity trends .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments in orthogonal assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity) to confirm target specificity .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites in cell culture vs. in vivo models, which may explain discrepancies in potency .
  • Off-Target Screening : Employ kinase profiling panels or proteome-wide affinity capture to rule out non-specific interactions .

Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., ReactIR) to track reaction progress and adjust stoichiometry or temperature dynamically .
  • Green Chemistry : Replace traditional solvents (THF, DMF) with ethanol/water mixtures to improve atom economy and reduce waste .
  • Catalyst Screening : Test palladium/copper bimetallic systems for cross-coupling steps to enhance regioselectivity and reduce metal residues .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in the presence of the compound .
  • CRISPR-Cas9 Knockout Models : Generate isogenic cell lines lacking the putative target protein to assess dependency on the compound’s activity .
  • Transcriptomic Profiling : Use RNA-seq to identify downstream pathways modulated by the compound, linking chemical structure to phenotypic effects .

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